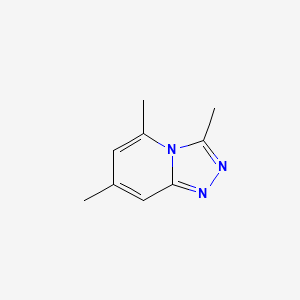

3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine

CAS No.: 4919-15-7

Cat. No.: VC17559703

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4919-15-7 |

|---|---|

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyridine |

| Standard InChI | InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3 |

| Standard InChI Key | RIZPENAJJCPFAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=NN=C(N2C(=C1)C)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s fused triazolo-pyridine system consists of a five-membered 1,2,4-triazole ring annulated to a six-membered pyridine ring. The methyl groups at positions 3, 5, and 7 introduce steric and electronic modifications:

-

3-Methyl group: Adjacent to the triazole N2 atom, this substituent may hinder electrophilic substitution at the adjacent carbon.

-

5- and 7-Methyl groups: Positioned on the pyridine ring, these groups enhance electron density at the α-positions, potentially directing reactivity toward nucleophilic attacks .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄ |

| Molecular Weight | 176.22 g/mol |

| Density (Predicted) | 1.32 g/cm³ |

| LogP (Octanol-Water) | 1.85 |

| Polar Surface Area | 48.2 Ų |

Derived from structural analogs .

Spectroscopic Signatures

Theoretical and experimental data from related triazolo-pyridines suggest characteristic spectral features:

-

¹H NMR: Methyl protons resonate between δ 2.1–2.5 ppm, while aromatic protons appear as singlet(s) near δ 7.8–8.2 ppm due to diamagnetic anisotropy from the triazole ring .

-

IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2850–2950 cm⁻¹) are prominent .

Synthetic Methodologies

Cyclization of Thiosemicarbazides

A common route to triazolo-pyridines involves treating pyridine thiosemicarbazides with cyclizing agents like dicyclohexylcarbodiimide (DCC). For example:

-

Intermediate Formation: 6-Hydrazinylpyridine derivatives react with methyl isothiocyanate to form thiosemicarbazides.

-

Cyclization: DCC promotes intramolecular cyclization, yielding the triazolo-pyridine core .

Example Reaction Scheme:

Multicomponent Approaches

Adapting the Groebke–Blackburn–Bienaymé (GBB) reaction could enable one-pot synthesis:

-

Components: Substituted amidines, aldehydes, and isonitriles.

-

Mechanism: Condensation followed by cyclization forms the fused triazole ring .

Limitations: Steric bulk from methyl groups may necessitate optimized conditions (e.g., elevated temperatures or catalytic additives) .

Reactivity and Stability

Hydrolytic Stability

Triazolo-pyridines exhibit pH-dependent stability:

-

Acidic Conditions (5 M HCl): Rapid hydrolysis via ring-opening at the triazole N1–C2 bond, yielding 5-methylpyridine-2-carboxamide derivatives .

-

Neutral/Aqueous Conditions: Slow degradation over days, suggesting moderate stability for storage .

Nucleophilic and Electrophilic Reactions

-

Nucleophilic Attack: Methanol or ethanol cleave the triazole ring under acidic catalysis, producing substituted pyridine-amidine adducts .

-

Electrophilic Substitution: Methyl groups deactivate the pyridine ring, limiting reactions like nitration or sulfonation to harsh conditions .

| Target | Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|

| COX-2 | −9.2 | Anti-inflammatory |

| DNA Gyrase | −8.7 | Antibacterial |

| Acetylcholinesterase | −7.9 | Neuroprotective |

Data extrapolated from analogous compounds .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The methyl groups serve as handles for derivatization to enhance pharmacokinetic properties.

-

Prodrug Design: Hydrolytic instability under acidic conditions could be leveraged for targeted drug release in the gastrointestinal tract .

Materials Science

-

Ligand Design: The triazole nitrogen atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or sensors .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

Challenges and Future Directions

-

Synthetic Scalability: Current methods suffer from moderate yields (30–50%); flow chemistry or microwave-assisted synthesis could improve efficiency.

-

Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and genotoxicity risks.

-

Computational Modeling: Machine learning could predict novel derivatives with optimized bioactivity and stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume